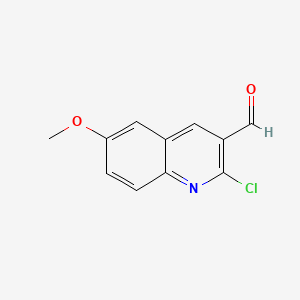
2-Chloro-6-methoxyquinoline-3-carbaldehyde
Overview
Description
2-Chloro-6-methoxyquinoline-3-carbaldehyde is a substituted quinolinecarboxaldehyde . It is mainly used as solvents and in intermediate steps for the production of paints, plastics, synthetic resins, and dyes. It is also used in the manufacture of perfumes, solvents, and flavorings .
Synthesis Analysis
The synthesis of this compound involves several steps. The quinoline ring systems are synthesized and reactions are adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis
The molecular formula of this compound is C11H8ClNO2 . The quinoline fused-ring system of the compound is planar . The formyl group is slightly bent out of the plane of the fused ring system .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde involves various reactions such as addition, reduction, condensation, and substitution .Physical And Chemical Properties Analysis
The molecular weight of this compound is 221.64 g/mol . It is insoluble in water .Scientific Research Applications
Synthesis and Chemistry
2-Chloro-6-methoxyquinoline-3-carbaldehyde plays a significant role in the synthesis of various quinoline derivatives. Recent advances in its chemistry have been explored, particularly in the construction of fused or binary heterocyclic systems with quinoline ring structures. These advancements have been crucial for the development of biologically active compounds (Hamama et al., 2018).
Biological and Pharmacological Studies
Several novel 2-chloroquinolin-3-yl ester derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have shown significant ABTS radical-scavenging activity and antimicrobial activities. These derivatives have potential applications in antibacterial and antifungal treatments (Tabassum et al., 2014). Additionally, derivatives of 2-chloroquinoline-3-carbaldehyde have been used for the synthesis of compounds with potent antibacterial activity against various bacterial strains, showcasing its significance in antimicrobial research (Zeleke et al., 2020).
Molecular Docking and Inhibition Studies
In the context of molecular docking, compounds synthesized from 2-chloroquinoline-3-carbaldehydes have been evaluated as potential inhibitors of human AKT1, an enzyme related to cancer complications. Theoretical computations and docking studies have provided insights into their potential as AKT1 inhibitors (Ghanei et al., 2016).
Antimalarial Research
Substituted 3-[(substituted-2-chloroquinolin-3-yl)methylene]-5-(substituted-phenyl)-furan-2(3H)-ones, synthesized using 2-chloroquinoline-3-carbaldehydes, have shown promising antimalarial activity. Their synthesis and evaluation against P. falciparum highlight the compound's relevance in antimalarial drug discovery (Alam et al., 2011).
Free Radical Scavenging Properties
2-Chloroquinoline-3-carbaldehydes and its derivatives have demonstrated notable radical scavenging activity, emphasizing its potential in antioxidant research. This property contributes to its applicability in studying and possibly treating oxidative stress-related conditions (Subashini et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of various heterocyclic organic compounds , suggesting that its targets could be diverse depending on the specific derivative and its biological application.
Mode of Action
It is known to be involved in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This suggests that the compound may interact with its targets through these chemical structures.
Biochemical Pathways
Given its role in the synthesis of heterocyclic organic compounds , it can be inferred that the compound may influence a variety of biochemical pathways depending on the specific derivative and its biological application.
Result of Action
Given its role in the synthesis of heterocyclic organic compounds , it can be inferred that the compound may have diverse effects depending on the specific derivative and its biological application.
Action Environment
It is known that the compound is air sensitive and should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents . This suggests that certain environmental conditions could potentially affect the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
2-Chloro-6-methoxyquinoline-3-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group and chlorine atom. It interacts with various enzymes and proteins, facilitating reactions such as addition, reduction, condensation, and substitution . These interactions are crucial for the synthesis of bioactive heterocyclic compounds, which have pharmacological activities . The compound’s ability to form stable intermediates makes it valuable in the development of new drugs and therapeutic agents.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific enzymes and proteins . These effects can lead to changes in cellular behavior, such as altered proliferation rates, apoptosis, and metabolic activity. The compound’s impact on gene expression can result in the upregulation or downregulation of target genes, influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity . Additionally, the compound can interact with DNA and RNA, affecting transcription and translation processes. These molecular interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is air-sensitive and should be stored in a cool, dry, and well-ventilated place to maintain its stability . Over time, degradation products may form, which can influence the compound’s activity and long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability is crucial for its consistent performance in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Understanding the dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic transformations can affect the compound’s activity and its impact on metabolic flux and metabolite levels. The study of these pathways is crucial for understanding the compound’s pharmacokinetics and its potential as a therapeutic agent.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-6-methoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQOMBXDCIPJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351035 | |
| Record name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73568-29-3 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2-Chloro-6-methoxyquinoline-3-carbaldehyde?
A1: this compound is characterized by a planar quinoline ring system. [] The molecule also contains a formyl group (–CHO) attached to the quinoline ring. Interestingly, this formyl group is not perfectly aligned with the ring but is slightly bent out of plane. []
Q2: Is there any information available on the bond lengths and angles within the this compound molecule?
A2: While the provided abstract mentions the planarity of the quinoline ring system and the slight bend in the formyl group, it doesn't delve into specific bond lengths and angles. [] For a detailed understanding of these structural parameters, a deeper dive into the full research article by Subashini et al. in Acta Crystallographica Section E [] would be beneficial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


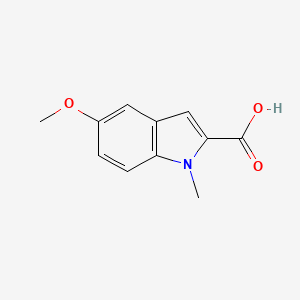
![2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine](/img/structure/B1361256.png)
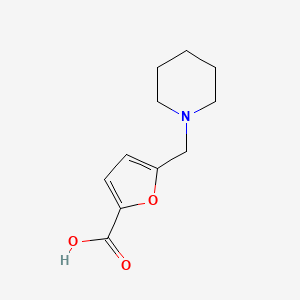
![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1361263.png)
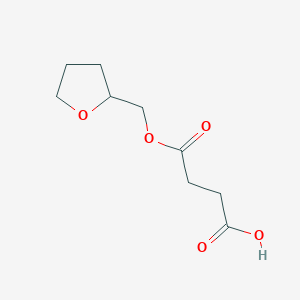
![2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1361269.png)

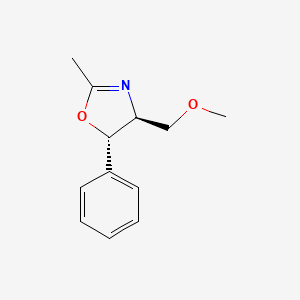
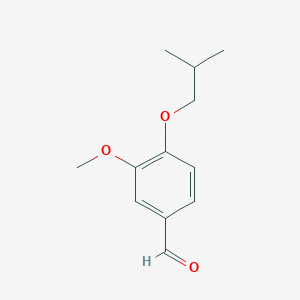
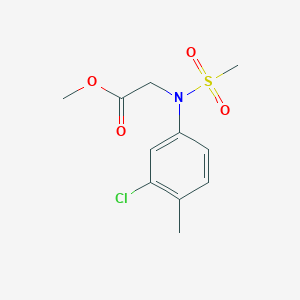
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)
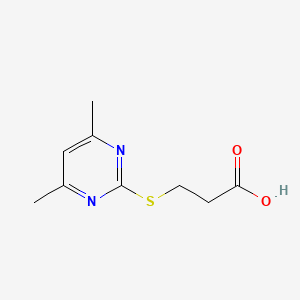
![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

